

physical and chemical properties of Isomaculosidine

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Compound of Interest

Compound Name: *Isomaculosidine*

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Isomaculosidine: A Technical Guide for Researchers

An In-depth Examination of the Physical, Chemical, and Biological Properties of a Promising Anti-Inflammatory Alkaloid

Introduction

Isomaculosidine is a furoquinoline alkaloid isolated from the root bark of *Dictamnus dasycarpus*, a plant with a history of use in traditional medicine for treating inflammatory conditions. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **Isomaculosidine**, with a focus on its potential as an anti-inflammatory agent. The information presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.

Physicochemical Properties

Isomaculosidine is an off-white to light yellow solid. It is known to be hygroscopic, meaning it readily absorbs moisture from the air, and can be challenging to obtain in a crystalline form.[\[1\]](#) Key physicochemical properties of **Isomaculosidine** are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₁₂ H ₉ NO ₃	[2]
Molecular Weight	215.21 g/mol	[2]
CAS Number	518-96-7	[2] [3]
Melting Point	168-170 °C	
Boiling Point (Predicted)	434.3 ± 45.0 °C	
Density (Predicted)	1.268 ± 0.06 g/cm ³	
pKa (Predicted)	1.65 ± 0.20	
Appearance	Off-white to light yellow solid	
Solubility	Information not available	

Note: Predicted values are based on computational models and may not reflect experimental results.

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of **Isomaculosidine**. At present, publicly available ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy data for **Isomaculosidine** are limited. Further investigation and publication of this data are crucial for advancing research on this compound.

Biological Activity and Mechanism of Action

Isomaculosidine has demonstrated noteworthy anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells.[\[3\]](#) Microglia are the primary immune cells of the central nervous system and play a critical role in neuroinflammation. Overproduction of NO by activated microglia is a key factor in the pathogenesis of various neurodegenerative diseases.

Inhibition of Nitric Oxide Production

Studies have shown that **Isomaculosidine** is one of several alkaloids isolated from *Dictamnus dasycarpus* that can significantly inhibit the production of nitric oxide in BV2 microglial cells stimulated with LPS.^{[4][5]} This inhibition of NO synthesis suggests that **Isomaculosidine** may exert its anti-inflammatory effects by modulating the activity of inducible nitric oxide synthase (iNOS), the enzyme responsible for the production of large amounts of NO during inflammation.

While the precise IC₅₀ value for **Isomaculosidine**'s inhibition of NO production is not readily available in the public domain, its consistent identification as an active anti-inflammatory constituent of *Dictamnus dasycarpus* underscores its potential.

Potential Signaling Pathways

The overproduction of inflammatory mediators like nitric oxide in response to LPS is primarily regulated by intracellular signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While direct evidence of **Isomaculosidine**'s interaction with these pathways is yet to be established, its inhibitory effect on NO production strongly suggests a potential modulatory role.

LPS activation of Toll-like receptor 4 (TLR4) on the surface of microglia initiates a signaling cascade that leads to the activation of IκB kinase (IKK). IKK then phosphorylates the inhibitory protein IκB α , leading to its degradation and the subsequent translocation of the NF-κB p65/p50 dimer to the nucleus. In the nucleus, NF-κB binds to the promoter regions of pro-inflammatory genes, including iNOS, leading to their transcription and the subsequent production of inflammatory mediators.

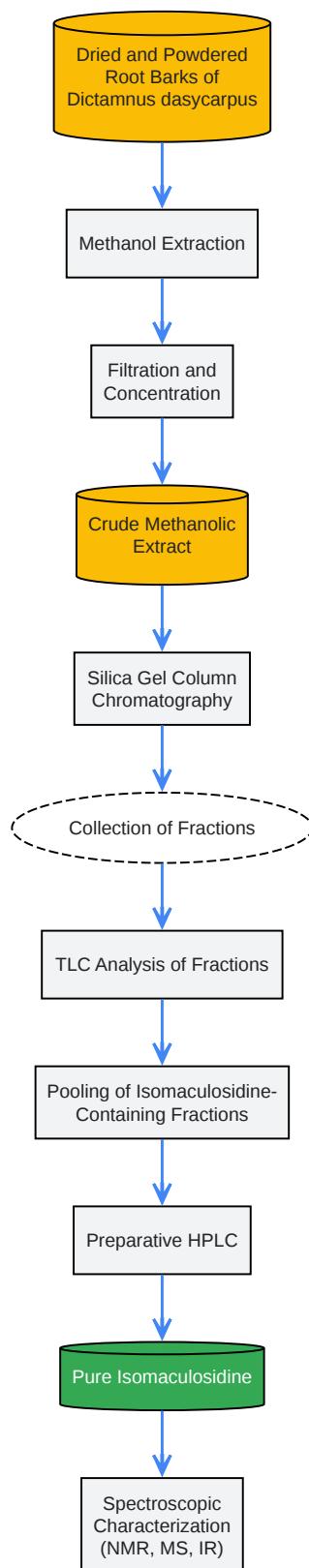
Simultaneously, LPS stimulation activates the MAPK pathways, including p38, JNK, and ERK. These kinases can further activate transcription factors, such as AP-1, which also contribute to the expression of pro-inflammatory genes. Given that **Isomaculosidine** inhibits a key downstream product of these pathways (NO), it is plausible that its mechanism of action involves the modulation of one or more components of the NF-κB and/or MAPK signaling cascades.

Caption: LPS-induced pro-inflammatory signaling pathways in microglia.

Experimental Protocols

Isolation and Purification of Isomaculosidine from *Dictamnus dasycarpus*

A detailed experimental protocol for the isolation and purification of **Isomaculosidine** can be found in the publication by Yoon et al. (2012) in the Journal of Enzyme Inhibition and Medicinal Chemistry. The general procedure involves the extraction of the dried and powdered root barks of *Dictamnus dasycarpus* with methanol. The resulting extract is then subjected to a series of chromatographic techniques, such as silica gel column chromatography and preparative high-performance liquid chromatography (HPLC), to isolate the individual alkaloid constituents, including **Isomaculosidine**. The identity and purity of the isolated compound are confirmed by spectroscopic methods.



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Caption: General workflow for the isolation of **Isomaculosidine**.

Nitric Oxide Inhibition Assay in LPS-Stimulated BV2 Microglial Cells

The inhibitory effect of **Isomaculosidine** on nitric oxide production is typically evaluated using the Griess assay in the BV2 microglial cell line.

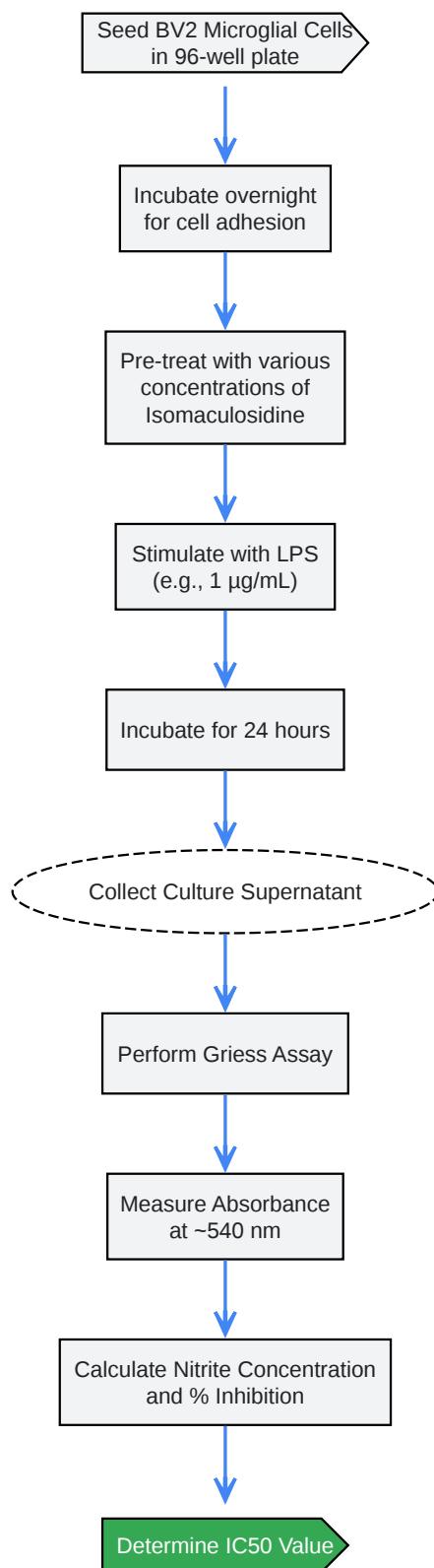
Cell Culture and Treatment:

- BV2 murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
- Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
- The cells are then pre-treated with various concentrations of **Isomaculosidine** for a specified period (e.g., 1 hour).
- Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response and nitric oxide production. Control groups include untreated cells and cells treated with LPS alone.

Measurement of Nitric Oxide:

- After a suitable incubation period (e.g., 24 hours) with LPS, the cell culture supernatant is collected.
- The concentration of nitrite (a stable metabolite of NO) in the supernatant is measured using the Griess reagent system. This typically involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions.
- The formation of a colored azo compound is measured spectrophotometrically at a wavelength of approximately 540 nm.
- The nitrite concentration is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

- The percentage of inhibition of NO production by **Isomaculosidine** is calculated relative to the LPS-only treated group. The IC₅₀ value, the concentration of **Isomaculosidine** that inhibits 50% of NO production, can then be determined from a dose-response curve.

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Caption: Workflow for the nitric oxide inhibition assay.

Future Directions

Isomaculosidine represents a promising lead compound for the development of novel anti-inflammatory and neuroprotective agents. However, further research is required to fully elucidate its therapeutic potential. Key areas for future investigation include:

- Comprehensive Spectroscopic Analysis: Detailed 1D and 2D NMR, high-resolution mass spectrometry, and infrared spectroscopy data are needed for complete structural confirmation and to serve as a reference for future studies.
- Mechanism of Action Studies: Investigating the specific effects of **Isomaculosidine** on the NF-κB and MAPK signaling pathways will provide a deeper understanding of its anti-inflammatory mechanism. This can be achieved through techniques such as Western blotting to assess the phosphorylation status of key signaling proteins and reporter gene assays to measure NF-κB transcriptional activity.
- In Vivo Efficacy: Preclinical studies in animal models of neuroinflammation and neurodegenerative diseases are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of **Isomaculosidine**.
- Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of **Isomaculosidine** analogs could lead to the identification of compounds with improved potency, selectivity, and drug-like properties.

Conclusion

Isomaculosidine is a natural alkaloid with demonstrated anti-inflammatory activity through the inhibition of nitric oxide production in activated microglia. Its potential to modulate key inflammatory signaling pathways makes it an attractive candidate for further investigation in the context of neuroinflammatory and neurodegenerative diseases. This technical guide provides a foundation of the current knowledge on **Isomaculosidine** and highlights the critical areas for future research to unlock its full therapeutic potential.

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